molecular formula C35H47N3O8 B611487 Trityl-PEG8-azide CAS No. 1818294-30-2

Trityl-PEG8-azide

Cat. No.: B611487
CAS No.: 1818294-30-2
M. Wt: 637.77
InChI Key: GMEFSMLZCBKWDL-UHFFFAOYSA-N
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Description

Trityl-PEG8-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a trityl-protected group. The azide group enables click chemistry, while the trityl group can be removed under acidic conditions or hydrogenolysis. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .

Pharmacokinetics

It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of this compound’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.

Action Environment

Environmental factors that could influence the action of this compound include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

Trityl-PEG8-azide is synthesized through a series of chemical reactions involving the attachment of the trityl and azide groups to the PEG chain. The trityl group is typically introduced using trityl chloride in the presence of a base, while the azide group is introduced using sodium azide or similar azide sources .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trityl-PEG8-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Trityl-PEG8-azide is a versatile compound primarily recognized for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and its application in click chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer therapy and immunology.

Overview of this compound

This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility. The azide group enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in bioconjugation strategies. This compound has been utilized in various biological contexts, including drug delivery systems and the development of targeted therapies.

This compound functions primarily through the following mechanisms:

  • Click Chemistry : The azide group allows for efficient conjugation with alkynes, facilitating the creation of complex biomolecular structures.
  • PROTAC Synthesis : As a PROTAC linker, it connects a ligand that targets a specific protein for degradation with an E3 ligase ligand, promoting ubiquitination and subsequent proteasomal degradation of the target protein .

Biological Activity

The biological activities associated with this compound can be categorized into several key areas:

1. Anticancer Activity

This compound has been employed in the development of PROTACs aimed at degrading oncogenic proteins. This approach has shown promise in preclinical studies targeting various cancer types:

StudyTarget ProteinCancer TypeOutcome
BCL2LeukemiaSignificant reduction in cell viability
ERKBreast CancerInduction of apoptosis in tumor cells

2. Immunological Applications

The compound's ability to form stable conjugates makes it suitable for developing immunotherapeutics. It has been utilized to create antibody-drug conjugates (ADCs) that enhance specificity and reduce off-target effects:

ApplicationDescription
ADC DevelopmentConjugation with antibodies to deliver cytotoxic agents directly to cancer cells
Vaccine DevelopmentUsed to link antigens to enhance immune response

3. Neuronal Signaling

Research indicates that this compound can influence neuronal signaling pathways, potentially aiding in the development of therapies for neurodegenerative diseases:

PathwayEffect
MAPK/ERKModulation of signaling cascades involved in cell proliferation and differentiation

Case Studies

Case Study 1: Targeting BCL2 in Leukemia
In a study examining the efficacy of a PROTAC utilizing this compound as a linker, researchers demonstrated that the compound could effectively induce apoptosis in leukemia cells by targeting the anti-apoptotic protein BCL2. The results showed a 70% reduction in cell viability after treatment with the PROTAC over 48 hours .

Case Study 2: Enhancing Antibody Efficacy
Another study focused on developing an ADC using this compound to link an anti-HER2 antibody with a cytotoxic agent. The resulting ADC exhibited improved selectivity towards HER2-positive breast cancer cells, leading to a significant decrease in tumor size in xenograft models .

Properties

IUPAC Name

[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFSMLZCBKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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